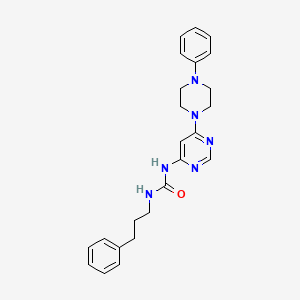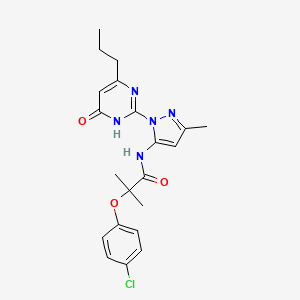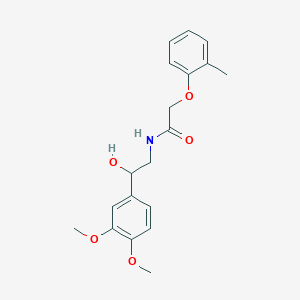
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, with a molecular weight of 1419.5355 g/mol. It has been found to have a wide range of beneficial effects on various physiological systems, including the gastrointestinal tract, central nervous system, cardiovascular system, and musculoskeletal system.
Wirkmechanismus
The exact mechanism of action of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to stimulate the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote angiogenesis and tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to promote wound healing, reduce inflammation, and improve tissue repair in various animal models. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been found to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury. Additionally, N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have cardioprotective effects, improving cardiac function and reducing the risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive peptide that can be synthesized in large quantities. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is also highly bioavailable, meaning that it can be easily absorbed and distributed throughout the body. However, one limitation of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide. One area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of inflammatory bowel disease (IBD). N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have anti-inflammatory effects in the gastrointestinal tract, and several studies have suggested that it may be effective in treating IBD in animal models. Another area of interest is the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of musculoskeletal injuries. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to promote tissue repair and reduce inflammation in the musculoskeletal system, and several studies have suggested that it may be effective in treating injuries such as tendonitis and muscle strains. Finally, there is interest in exploring the potential use of N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been shown to have neuroprotective effects and may be effective in preventing or slowing the progression of these disorders.
Synthesemethoden
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been found to have a wide range of beneficial effects, including promoting wound healing, reducing inflammation, and improving tissue repair. N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide has also been shown to have neuroprotective effects, protecting against brain damage caused by ischemia and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c19-14-18(21-17(24)16-7-4-10-20-22-16)8-11-23(12-9-18)13-15-5-2-1-3-6-15/h1-7,10H,8-9,11-13H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDDFDRLQDKCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C2=NN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4-cyanopiperidin-4-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-butyl-1H-benzo[d]imidazole](/img/structure/B2369841.png)

![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)






![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
